molecular formula C11H12F2O B8672533 2-(4,5-Difluoro-2,3-dihydro-1H-inden-1-yl)ethanol

2-(4,5-Difluoro-2,3-dihydro-1H-inden-1-yl)ethanol

Cat. No. B8672533
M. Wt: 198.21 g/mol
InChI Key: PTVUAUJRRSITIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091232B2

Procedure details

A mixture of E- and Z-(4,5-difluoro-indan-1-ylidene)-acetic acid ethyl ester (Intermediate TWENTY-3) (1.1 g) in EtOAc (25 mL) was hydrogenated with 10% Pd/C (0.16 g) under H2 (balloon) at rt for 16 h. The mixture was filtered through a bed of Celite® and the filtrate was evaporated under vacuum. The ester, (4,5-difluoro-indan-1-yl)-acetic acid ethyl ester (1.1 g, 4.58 mmol) in THF (60 mL) and MeOH (1 mL) was treated with LiBH4 (0.21 g, 8.5 mmol) at 65° C. for 5 h. The mixture was cooled and THF was removed under vacuum. The solution was diluted with EtOAc and sat. NH4Cl. The layers were separated and the organic layer was dried over MgSO4 and filtered. After evaporation, the alcohol, 2-(4,5-difluoro-indan-1-yl)-ethanol (Intermediate TWENTY-4) was isolated as a clear, colorless oil, 1.7 g, (88%). Use, 2-(4,5-difluoro-indan-1-yl)-ethanol (Intermediate TWENTY-4) in Method SEVENTEEN produced 4-(4,5-difluoro-indan-1-ylmethyl)-1,3-dihydro-imidazole-2-thione (Compound156).
[Compound]
Name
E- and Z-(4,5-difluoro-indan-1-ylidene)-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(4,5-difluoro-indan-1-yl)-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0.21 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.16 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]1[C:14]2[C:9](=[C:10]([F:16])[C:11]([F:15])=[CH:12][CH:13]=2)[CH2:8][CH2:7]1)C.[Li+].[BH4-]>CCOC(C)=O.C1COCC1.CO.[Pd]>[F:16][C:10]1[C:11]([F:15])=[CH:12][CH:13]=[C:14]2[C:9]=1[CH2:8][CH2:7][CH:6]2[CH2:5][CH2:4][OH:3] |f:1.2|

Inputs

Step One
Name
E- and Z-(4,5-difluoro-indan-1-ylidene)-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
(4,5-difluoro-indan-1-yl)-acetic acid ethyl ester
Quantity
1.1 g
Type
reactant
Smiles
C(C)OC(CC1CCC2=C(C(=CC=C12)F)F)=O
Name
Quantity
0.21 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.16 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a bed of Celite®
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
THF was removed under vacuum
ADDITION
Type
ADDITION
Details
The solution was diluted with EtOAc and sat. NH4Cl
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After evaporation

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
FC1=C2CCC(C2=CC=C1F)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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